molecular formula C12H10Cl2N2O2S B5685348 4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide

4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide

Cat. No.: B5685348
M. Wt: 317.2 g/mol
InChI Key: DEIIWJBKMXPZLM-UHFFFAOYSA-N
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Description

4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chlorine atoms and an ethoxyphenyl group.

Preparation Methods

The synthesis of 4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Chlorination: The thiazole ring is then chlorinated at the 4 and 5 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the ethoxyphenylamine reacts with the chlorinated thiazole intermediate.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of agrochemicals, such as insecticides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4,5-Dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide can be compared with other similar compounds, such as:

    4,5-Dichloro-N-(4-methoxyphenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4,5-Dichloro-N-(4-methylphenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a methyl group instead of an ethoxy group.

    4,5-Dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide: Similar structure but with a chlorine atom instead of an ethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,5-dichloro-N-(4-ethoxyphenyl)-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-2-18-8-5-3-7(4-6-8)15-12(17)10-9(13)11(14)19-16-10/h3-6H,2H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIIWJBKMXPZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NSC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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